molecular formula C6H10ClN B2474657 4-Chloro-2,2-dimethylbutanenitrile CAS No. 64273-86-5

4-Chloro-2,2-dimethylbutanenitrile

Cat. No.: B2474657
CAS No.: 64273-86-5
M. Wt: 131.6
InChI Key: JEFSZASOUUCOKS-UHFFFAOYSA-N
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Description

4-Chloro-2,2-dimethylbutanenitrile is a chemical compound with the molecular formula C6H10ClN . It has a molecular weight of 131.60300 .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass is 131.05000 .

Scientific Research Applications

Synthesis of Novel Compounds

4-Chloro-2,2-dimethylbutanenitrile is used in the synthesis of new chemical compounds. A notable application includes its use in the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles, achieved through a process starting from ethyl isobutyrate. This process is considered environmentally benign and convenient (D’hooghe, Van Driessche, & Kimpe, 2009).

Reactions and Derivatives

The compound is also involved in the creation of cyclopropane-carbonitriles and -carboxamides, which are potential precursors of ACC derivatives. This includes its direct cyclization with potassium tert-butoxide in THF to form 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and a dimerization product (Aelterman et al., 1999).

Conformational Analysis

In the field of molecular structure analysis, this compound has been studied using gas-phase electron diffraction and molecular mechanics calculations. This research provides insights into the conformers of this compound at high temperatures (Stavnebrekk & Stōlevik, 1989).

Synthesis of Heterocycles

The compound is used for synthesizing polyfunctionally substituted heterocycles. For instance, 4-Phenyl-3-oxobutanenitrile, a related compound, is synthesized and used as a starting material for creating a variety of heterocycles (Khalik, 1997).

Photoreactions and Synthesis

This compound is involved in photoreactions. For example, the irradiation of 4-chloro-N,N-dimethylaniline in the presence of alkenes leads to heterolytic dehalogenation and trapping of the cation, forming various products depending on the alkene structure (Fagnoni, Mella, & Albini, 1999).

Electrochemical Studies

Research also includes electrochemical studies, such as the electro-oxidation of halogenated anilines in acetonitrile. This study helps in understanding the behavior of this compound in electrochemical environments (Pusztai, Dankházi, & Farsang, 2000).

Properties

IUPAC Name

4-chloro-2,2-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN/c1-6(2,5-8)3-4-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFSZASOUUCOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64273-86-5
Record name 4-chloro-2,2-dimethylbutanenitrile
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